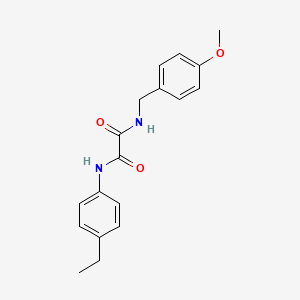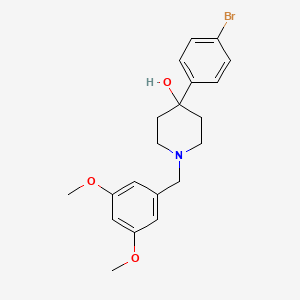
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene, also known as EPC, is a chemical compound that belongs to the class of flavonoids. EPC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene is not fully understood, but studies have suggested that it exerts its biological effects by modulating various signaling pathways in the cell. 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has several advantages as a research tool, including its potent biological activities, unique chemical structure, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene. Firstly, further studies are needed to elucidate the exact mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene and its potential therapeutic applications in various diseases. Secondly, the development of more efficient synthesis methods for 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene will facilitate its use as a research tool. Finally, the development of novel derivatives of 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene with improved biological activities and pharmacokinetic properties will pave the way for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. However, the most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-ethoxybenzaldehyde and benzylideneacetone in the presence of a base catalyst.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(4-ethoxyphenyl)-4-phenyl-4H-chromene has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-4-phenyl-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-2-24-19-14-12-18(13-15-19)23-16-21(17-8-4-3-5-9-17)20-10-6-7-11-22(20)25-23/h3-16,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJIGKJVVLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)



![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
